Home > Products > Screening Compounds P121204 > PACAP (1-27), human, ovine, rat
PACAP (1-27), human, ovine, rat - 127317-03-7

PACAP (1-27), human, ovine, rat

Catalog Number: EVT-242970
CAS Number: 127317-03-7
Molecular Formula: C₁₄₂H₂₂₄N₄₀O₃₉S
Molecular Weight: 3147.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent PACAP receptor antagonist (IC50 = 7.45 nM). Stimulates adenylate cyclase more potently than VIP. High binging affinity in lung. Active in vitro and in vivo.
Sphingomyelin is a lipid constituent in the exoplasmic face of cell membranes. Sphingomyelin is hydrolyzed by Sphingomyelinases to the proapoptotic messenger Ceramide and phosphorylcholine. Biotin Sphingomyelin can be bound to streptavidin coated surfaces for protein binding experiments and assay development.
PACAP (1-27), human, ovine, rat, the N-terminal fragment of PACAP-38, is a potent PACAP receptor antagonist with IC50s of 3, 2, and 5 nM, respectively, for rat PAC1, rat VPAC1, and human VPAC2.

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38)

Compound Description: Pituitary adenylate cyclase-activating polypeptide (PACAP) (1-38) is a 38-amino acid neuropeptide that acts as a hypothalamic factor and plays a role in regulating the activity of anterior pituitary cells. It is a potent stimulator of adenylate cyclase activity in rat anterior pituitary cells. PACAP (1-38) is found in higher concentrations than PACAP (1-27) in most tissues.

Relevance: PACAP (1-38) is a structurally related compound to PACAP (1-27), as it is the C-terminally extended form of the peptide, sharing the same 27 N-terminal amino acids.

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (6-27)

Compound Description: PACAP (6-27) is a fragment of PACAP (1-27) that acts as a potent antagonist of the PACAP/VIP type II binding site.

Relevance: PACAP (6-27) is structurally similar to PACAP (1-27), being a shorter fragment derived from the parent peptide.

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (6-38)

Compound Description: PACAP (6-38) is a fragment of PACAP (1-38) and a potent and competitive antagonist of PACAP receptors. , It exhibits an affinity in the nanomolar range for PACAP receptors. It has also been identified as a potential mast cell degranulator.

Relevance: PACAP (6-38) is structurally related to PACAP (1-27) because it is a C-terminally extended version of PACAP (6-27), which itself is a fragment of PACAP (1-27).

Vasoactive Intestinal Peptide (VIP)

Compound Description: VIP is a neuropeptide that belongs to the secretin/glucagon family, sharing structural similarities with PACAP. It acts as a potent vasodepressor and vasodilator via a cAMP-dependent mechanism. VIP and PACAP bind to three specific receptor types: PAC1, VPAC1, and VPAC2.

Relevance: VIP is structurally related to PACAP (1-27) as they share 68% sequence identity in their N-terminal (1-28) region. Both peptides belong to the secretin-glucagon-VIP superfamily.

[Lys15, Arg16, Leu27]-VIP(1–7)-GRF(8–27)

Compound Description: [Lys15, Arg16, Leu27]-VIP(1–7)-GRF(8–27) is a selective agonist for the VPAC1 receptor, one of the receptors that PACAP and VIP can bind to.

Relevance: As a selective agonist for the VPAC1 receptor, this compound is considered structurally related to PACAP (1-27). This is because PACAP (1-27) can also bind to VPAC1 receptors, although with a lower affinity than its binding to the PAC1 receptor.

PACAP (1-23)

Compound Description: PACAP (1-23) is a truncated form of PACAP that can stimulate lipase release and cyclic AMP production in pancreatic acini.

Relevance: PACAP (1-23) is structurally similar to PACAP (1-27), as it comprises the N-terminal 23 amino acids of the parent peptide.

PACAP (1-23, VIP 24-28)

Compound Description: PACAP (1-23, VIP 24-28) is an analogue of PACAP that exhibits high affinity for PACAP-preferring receptors and stimulates enzyme release and cyclic AMP production in pancreatic acini.

Relevance: PACAP (1-23, VIP 24-28) is structurally related to PACAP (1-27), as it shares the same 23 N-terminal amino acids. The C-terminal extension with VIP (24-28) in this analogue further highlights the structural similarity and shared binding properties within the VIP/PACAP family.

β-Endorphin

Compound Description: β-Endorphin is an opioid peptide found in the brain and pituitary that exhibits potent analgesic properties.

Relevance: While not structurally similar, β-endorphin is discussed alongside PACAP (1-27) in the context of peptide fragments potentially influencing pain perception and modulation. The research explores whether inactive fragments of these peptides might have a role in regulating the activity of their full-length counterparts.

β-Endorphin (1-27)

Compound Description: β-Endorphin (1-27) is a fragment of β-endorphin that retains some opioid-receptor binding activity but is virtually inactive as an analgesic. It inhibits both β-endorphin-induced and etorphine-induced analgesia.

Relevance: β-Endorphin (1-27), while not structurally similar to PACAP (1-27), is discussed in parallel to highlight a possible shared mechanism where truncated peptide fragments could act as antagonists or modulators of their full-length counterparts.

Overview

Pituitary adenylate cyclase-activating polypeptide (PACAP) (1-27) is a neuropeptide derived from the larger PACAP (1-38) precursor. It is notable for its biological activity and is present in various species, including humans, ovines, and rats. The sequence of PACAP (1-27) is highly conserved across these species, indicating its evolutionary importance. This peptide plays significant roles in various physiological processes, including neuroprotection, modulation of immune responses, and regulation of hormone secretion.

Source and Classification

PACAP (1-27) is derived from the larger PACAP (1-38), which is synthesized from a precursor protein known as preproPACAP. This precursor undergoes enzymatic cleavage to yield the active forms of PACAP. The peptide is classified within the vasoactive intestinal peptide/secretin/glucagon family, sharing structural similarities with vasoactive intestinal peptide (VIP), with which it has a 68% amino acid sequence identity. PACAP (1-27) retains significant biological activity and is often studied for its role in the central and peripheral nervous systems .

Synthesis Analysis

The synthesis of PACAP (1-27) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. In solid-phase synthesis, the peptide chain is assembled on a solid support, allowing for stepwise addition of amino acids in a controlled manner. This method typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry to protect amino groups during synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for biological applications .

Molecular Structure Analysis

PACAP (1-27) consists of 27 amino acids with a specific sequence that contributes to its biological function. The molecular formula can be represented as C₁₃H₁₈N₄O₄S, with a molecular weight of approximately 303.36 g/mol. The structure features several key domains that facilitate receptor binding and activation of intracellular signaling pathways. The three-dimensional conformation of PACAP (1-27) is critical for its interaction with PACAP receptors, particularly the type I receptor, which mediates many of its physiological effects .

Chemical Reactions Analysis

PACAP (1-27) engages in various chemical reactions within biological systems, primarily involving receptor-mediated signaling pathways. Upon binding to its receptors, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels within target cells. This process initiates downstream signaling cascades that influence cellular responses such as neurotransmitter release and hormone secretion. Additionally, PACAP can modulate immune cell activity by interacting with specific receptors on T cells and other immune cells .

Mechanism of Action

The mechanism of action for PACAP (1-27) involves its binding to specific receptors—primarily PACAP type I and type II receptors—on target cells. This interaction triggers the activation of G-proteins that subsequently stimulate adenylate cyclase activity, resulting in increased levels of cyclic adenosine monophosphate. This second messenger plays a crucial role in mediating various cellular responses, including vasodilation, neuroprotection, and modulation of insulin secretion from pancreatic islets. Furthermore, PACAP has been shown to exhibit neuroprotective effects by reducing apoptosis in neuronal cells under stress conditions .

Physical and Chemical Properties Analysis

Physical Properties:

  • Form: Typically available as a lyophilized powder.
  • Solubility: Soluble in water and aqueous buffers.
  • Stability: Stable under recommended storage conditions (-30°C to -10°C).

Chemical Properties:

  • Molecular Weight: Approximately 303.36 g/mol.
  • Purity: Generally ≥90% as determined by HPLC.

These properties are essential for ensuring that PACAP (1-27) retains its biological activity during experimental applications .

Applications

PACAP (1-27) has several scientific applications due to its diverse physiological roles:

  • Neuroscience Research: Studied for its neuroprotective effects and potential therapeutic roles in neurodegenerative diseases.
  • Endocrinology: Investigated for its influence on hormone secretion, particularly insulin from pancreatic islets.
  • Immunology: Explored for its ability to modulate immune responses and protect against cell death in T cells.
Molecular Characterization of PACAP (1-27)

Structural Features and Sequence Homology

Primary Amino Acid Sequence Analysis Across Species

PACAP (1-27) is a 27-amino acid neuropeptide derived from the N-terminal region of its longer isoform, PACAP-38. Its primary structure is remarkably conserved across mammalian species, reflecting critical evolutionary constraints on its biological functions. The amino acid sequence HSDGIFTDSYSRYRKQMAVKKYLAAVL-NH₂ is identical in humans, ovine (sheep), and rats, as confirmed by cDNA cloning and mass spectrometry analyses [1] [5]. This sequence shares 68% homology with vasoactive intestinal peptide (VIP), particularly in residues 1–28, placing it within the VIP/glucagon/secretin superfamily [4] [7]. Non-mammalian vertebrates (e.g., chickens, frogs, fish) show minimal substitutions, often conservative (e.g., valine/isoleucine swaps), preserving the peptide’s physicochemical properties. Such conservation over ~700 million years underscores PACAP (1-27)’s fundamental role in neuroendocrine signaling [4] [7].

Table 1: Amino Acid Sequence Conservation of PACAP (1-27)

PositionHumanOvineRatFunctional Significance
1 (N-term)HisHisHisReceptor docking
6PhePhePheHydrophobic core stability
14ArgArgArgPAC1 receptor selectivity
27 (C-term)Leu-NH₂Leu-NH₂Leu-NH₂Amidation site

Post-Translational Modifications and Amidation

The C-terminal α-amidation of PACAP (1-27) is a critical post-translational modification. It occurs via enzymatic cleavage of the precursor prepro-PACAP by prohormone convertases, followed by carboxypeptidase trimming and catalysis by peptidylglycine α-amidating monooxygenase (PAM) [3] [6]. This process generates the amidated Leu²⁷ residue, a hallmark of bioactive PACAP. While early studies suggested amidation was essential for receptor activation, recent evidence challenges this:

  • Des-amidated PACAP (1-27) (C-terminal carboxylic acid) retains significant affinity for VPAC1/VPAC2 receptors (type II binding sites) [3].
  • At PAC1 receptors (type I binding sites), amidation enhances potency but is not absolutely required; both amidated and non-amidated forms stimulate cAMP production, though the amidated form shows 3–5-fold higher efficacy [3] [6].This modification primarily stabilizes the peptide against degradation and optimizes receptor fit rather than acting as a strict functional switch [3] [6].

Comparative Analysis of PACAP (1-27) vs. PACAP-38

PACAP (1-27) and PACAP-38 (a 38-amino acid isoform) originate from alternate processing of the same precursor encoded by the ADCYAP1 gene. Key distinctions include:

Table 2: Functional Differences Between PACAP (1-27) and PACAP-38

PropertyPACAP (1-27)PACAP-38Biological Implication
Tissue DistributionLower abundance (~5–10% of total)Dominant form in CNS (>90%) [1]PACAP-38: Primary neuronal isoform
Receptor SelectivitySimilar PAC1 affinity as PACAP-38Binds PAC1 with 2–3-fold higher efficacy [4]PACAP-38: Potent neuroprotection
Signaling BiasPreferentially activates cAMP/PKAStronger PLC/PKC activation via PAC1 hop isoforms [7]PACAP-38: Vasoregulation, migraine induction
Metabolic StabilityRapid DPP-IV cleavage (t½~5 min)Extended half-life (t½>30 min)PACAP-38: Sustained bioactivity

Structurally, PACAP-38 contains an additional 11-amino acid C-terminal extension (GKRKKGKGEKKS), which:

  • Enhances heparin-binding capacity, facilitating tissue retention [7].
  • Enables differential activation of PAC1 receptor splice variants (e.g., PAC1hop), promoting phospholipase C (PLC) and calcium mobilization over adenylate cyclase pathways [7] [8].Consequently, PACAP-38 predominates in neuroprotective roles (e.g., ischemic response), while PACAP (1-27) shows specialized functions in rapid cAMP-dependent neurotransmission [6] [7].

Table 3: Receptor Binding Affinities of PACAP Isoforms

Receptor TypePACAP (1-27) Kd (nM)PACAP-38 Kd (nM)VIP Kd (nM)Primary Signaling Pathway
PAC10.5–1.0 [4] [8]0.2–0.5 [4]>500 [4]cAMP ↑, PLC ↑
VPAC11.0–2.01.0–2.01.0–2.0cAMP ↑
VPAC21.0–2.01.0–2.01.0–2.0cAMP ↑

Key Structural Determinants of Function

  • N-terminal (1–5): His¹-Ser²-Asp³-Gly⁴-Ile⁵ is critical for VPAC1/VPAC2 binding. Deletion (e.g., PACAP(6–27)) ablates cAMP activation but retains PAC1 affinity, creating antagonists [9] [10].
  • Mid-region (15–21): Lys¹⁵-Gln¹⁶-Met¹⁷-Ala¹⁸-Val¹⁹-Lys²⁰-Lys²¹ forms an amphipathic helix essential for PAC1 selectivity [4].
  • C-terminal (22–27): Tyr²²-Leu²³-Ala²⁴-Ala²⁵-Val²⁶-Leu²⁷-NH₂ stabilizes receptor-bound conformation via hydrophobic interactions [3] [6].

Properties

CAS Number

127317-03-7

Product Name

PACAP (1-27), human, ovine, rat

IUPAC Name

4-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C₁₄₂H₂₂₄N₄₀O₃₉S

Molecular Weight

3147.66

InChI

InChI=1S/C142H224N40O39S/c1-16-75(10)113(179-108(191)66-156-120(201)102(63-109(192)193)173-135(216)104(67-183)176-119(200)88(146)62-84-65-153-70-157-84)139(220)174-101(58-80-28-18-17-19-29-80)133(214)182-114(79(14)186)140(221)175-103(64-110(194)195)132(213)178-106(69-185)136(217)172-100(61-83-39-45-87(189)46-40-83)131(212)177-105(68-184)134(215)164-93(34-27-54-155-142(151)152)126(207)170-98(59-81-35-41-85(187)42-36-81)129(210)163-92(33-26-53-154-141(149)150)124(205)161-89(30-20-23-50-143)122(203)165-94(47-48-107(147)190)127(208)166-95(49-55-222-15)121(202)159-78(13)118(199)180-111(73(6)7)137(218)167-91(32-22-25-52-145)123(204)162-90(31-21-24-51-144)125(206)171-99(60-82-37-43-86(188)44-38-82)130(211)169-97(57-72(4)5)128(209)160-76(11)116(197)158-77(12)117(198)181-112(74(8)9)138(219)168-96(115(148)196)56-71(2)3/h17-19,28-29,35-46,65,70-79,88-106,111-114,183-189H,16,20-27,30-34,47-64,66-69,143-146H2,1-15H3,(H2,147,190)(H2,148,196)(H,153,157)(H,156,201)(H,158,197)(H,159,202)(H,160,209)(H,161,205)(H,162,204)(H,163,210)(H,164,215)(H,165,203)(H,166,208)(H,167,218)(H,168,219)(H,169,211)(H,170,207)(H,171,206)(H,172,217)(H,173,216)(H,174,220)(H,175,221)(H,176,200)(H,177,212)(H,178,213)(H,179,191)(H,180,199)(H,181,198)(H,182,214)(H,192,193)(H,194,195)(H4,149,150,154)(H4,151,152,155)

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)N

Synonyms

PACAP 1-27

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.